1-Chloro-4-(chloromethyl)naphthalene
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Overview
Description
1-Chloro-4-(chloromethyl)naphthalene is an organic compound with the molecular formula C11H8Cl2. It is a derivative of naphthalene, where one hydrogen atom is replaced by a chlorine atom and another hydrogen atom is replaced by a chloromethyl group. This compound is used in various chemical reactions and has applications in scientific research and industry.
Mechanism of Action
Mode of Action
As a chlorinated hydrocarbon, 1-Chloro-4-(chloromethyl)naphthalene might undergo nucleophilic substitution reactions . In such reactions, a nucleophile (a molecule or ion that donates an electron pair) would attack the carbon atom bonded to the chlorine, leading to the replacement of the chlorine atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-4-(chloromethyl)naphthalene can be synthesized through several methods. One common method involves the chlorination of naphthalene using formaldehyde or paraformaldehyde in the presence of concentrated hydrochloric acid and a catalyst. The reaction mixture is stirred and heated to a specific temperature, followed by cooling, separation, and purification to obtain the desired product .
Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale chlorination processes. The use of quaternary ammonium salts and non-cationic surfactants as catalysts can enhance the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-4-(chloromethyl)naphthalene undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or alcohols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding naphthoquinones or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of naphthylmethyl derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles. Reactions are typically carried out in polar solvents like ethanol or water.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in these reactions.
Major Products Formed:
Substitution Reactions: Products include naphthylmethyl amines, ethers, and esters.
Oxidation Reactions: Products include naphthoquinones and other oxidized derivatives.
Reduction Reactions: Products include naphthylmethyl derivatives.
Scientific Research Applications
1-Chloro-4-(chloromethyl)naphthalene has several applications in scientific research:
Biology: The compound is used in the study of biochemical pathways and as a probe in molecular biology experiments.
Medicine: It serves as a precursor in the synthesis of potential therapeutic agents.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
1-Chloronaphthalene: A monochlorinated derivative of naphthalene, used as a solvent and biocide.
2-Chloronaphthalene: Another isomer of chloronaphthalene with similar applications.
1-Bromonaphthalene: A brominated derivative used in organic synthesis and as a solvent.
1-Fluoronaphthalene: A fluorinated derivative used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness: 1-Chloro-4-(chloromethyl)naphthalene is unique due to the presence of both a chlorine atom and a chloromethyl group on the naphthalene ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to its monochlorinated counterparts .
Properties
IUPAC Name |
1-chloro-4-(chloromethyl)naphthalene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2/c12-7-8-5-6-11(13)10-4-2-1-3-9(8)10/h1-6H,7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZFWKWBXGOGJOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2Cl)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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